molecular formula C22H16BrN3 B14139476 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole CAS No. 169132-75-6

1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole

Cat. No.: B14139476
CAS No.: 169132-75-6
M. Wt: 402.3 g/mol
InChI Key: NKRIASDAEXTZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core with a 4-bromophenyl and a phenyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-bromoaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with appropriate reagents to form the pyrimido[1,2-a]benzimidazole core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, reduction can yield dihydro derivatives, and substitution can produce a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is unique due to its specific structural features, such as the pyrimido[1,2-a]benzimidazole core and the presence of both 4-bromophenyl and phenyl groups. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

169132-75-6

Molecular Formula

C22H16BrN3

Molecular Weight

402.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C22H16BrN3/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)26-20-9-5-4-8-18(20)24-22(26)25-19/h1-14,21H,(H,24,25)

InChI Key

NKRIASDAEXTZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.